molecular formula C19H17N3O2S2 B2412015 (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 864925-46-2

(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No. B2412015
CAS RN: 864925-46-2
M. Wt: 383.48
InChI Key: YZIPICRUSPRYJF-XUTLUUPISA-N
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Description

“(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide” is a chemical compound with the molecular formula C19H17N3O2S2 . It is used in various applications, which are detailed in the sections below .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .


Molecular Structure Analysis

The molecular structure of this compound involves a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The compound also contains an ethoxy group and an ethyl group attached to the benzo[d]thiazole core .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, structure, and chemical names . More specific properties such as melting point and NMR data are not available in the sources.

Scientific Research Applications

Chemosensors for Cyanide Anions

Compounds similar to (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide have been investigated for their potential as chemosensors. For instance, coumarin benzothiazole derivatives have been synthesized and studied for their properties in recognizing cyanide anions. These compounds, including variations like N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, show potential in cyanide detection through color changes and fluorescence quenching, observable by the naked eye (Wang et al., 2015).

Anticancer Activity

Certain Co(II) complexes of benzothiazole derivatives, including those similar to the compound , have been synthesized and evaluated for their anticancer properties. These complexes have shown promise in in vitro cytotoxicity studies against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Antibacterial and Antimicrobial Activities

Benzothiazole derivatives have been synthesized and evaluated for their antibacterial and antimicrobial activities. This includes compounds like N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, which have shown significant cytotoxicity against various cancer cell lines and inhibitory effects on the growth of bacteria and fungi (Nam et al., 2010).

Fluorescence Properties

Another area of application involves the synthesis of novel compounds with fluorescence properties. For example, novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus have been developed and assessed for their antibacterial activity, showing promise especially against specific bacterial strains (Palkar et al., 2017).

Synthesis of Novel Compounds

The versatility of benzothiazole derivatives extends to the synthesis of various novel compounds. For instance, a series of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides have been synthesized, indicating the broad applicability of benzothiazole derivatives in creating new chemical entities (Saeed & Rafique, 2013).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications. The development of new synthesis methods could also be a focus, as current methods involve temperature-controlled intermolecular annulation .

properties

IUPAC Name

N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-3-22-16-13(24-4-2)9-7-11-15(16)26-19(22)21-17(23)18-20-12-8-5-6-10-14(12)25-18/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIPICRUSPRYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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